molecular formula C7H12ClNO2 B2462677 (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2173998-87-1

(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

Cat. No. B2462677
CAS RN: 2173998-87-1
M. Wt: 177.63
InChI Key: QXVXPTKJMJHSIF-KQBMADMWSA-N
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Description

“(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS number 2287246-58-4 . The molecular formula and weight are not specified .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, density, and others are not specified for this compound .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Analogues : The compound has been used in the synthesis of various derivatives, such as 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives, as analogues of γ-aminobutyric acid (Petz & Wanner, 2013).
  • Improved Synthesis Techniques : Studies have focused on improving the synthesis methods for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, highlighting advancements in the efficiency and purity of synthesis (Tararov et al., 2002).

Catalytic and Medicinal Applications

  • Organocatalytic Reactions : Research has shown its utility in catalytic processes, such as in direct aldol reactions, with the bicyclic system demonstrating more selectivity than its monocyclic analogue (Armstrong et al., 2009).
  • Medicinal Chemistry Building Blocks : The compound and its derivatives serve as valuable building blocks in medicinal chemistry, useful in the design of drug candidates and for modulating their properties (Kou et al., 2017).

Beta-Lactamase Inhibition

  • Beta-Lactamase Inhibitor : The compound has been studied as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams, and has shown effects against resistant bacterial strains (English et al., 1978).

Conformational and Structural Analysis

  • Conformational Studies : Research has explored the conformational aspects of related bicyclic amino acids, providing insights into their structural properties and potential applications in drug design (Tymtsunik et al., 2013).

Safety and Hazards

The safety, risk, hazard, and MSDS information for this compound is not provided in the sources I found .

properties

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXPTKJMJHSIF-KQBMADMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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